

# A Technical Guide to the Thermodynamic Modeling of Vanadium-Titanium Solid Solutions

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## Compound of Interest

Compound Name: Vanadium-titanium

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Audience: Researchers, scientists, and materials development professionals.

This technical guide provides an in-depth exploration of the thermodynamic principles and computational methodologies used to model **vanadium-titanium** (V-Ti) solid solutions. Vanadium and titanium form a continuous body-centered cubic (bcc) solid solution at high temperatures, a system of significant interest for applications in aerospace, biomedical, and energy sectors due to its desirable mechanical properties and high-temperature stability.<sup>[1][2][3]</sup> Accurate thermodynamic modeling is crucial for predicting phase stability, guiding alloy design, and optimizing processing parameters.

This document outlines the predominant modeling techniques, presents key thermodynamic data, details relevant experimental protocols for data acquisition, and illustrates the logical workflows involved in the modeling process.

## Core Thermodynamic Concepts

The stability of a particular phase in an alloy system is governed by its Gibbs free energy (G).<sup>[4]</sup> For a system at constant temperature (T) and pressure, the phase with the lowest Gibbs free energy will be the most stable.<sup>[5]</sup> The Gibbs free energy is defined by the fundamental equation:

$$G = H - TS$$

Where:

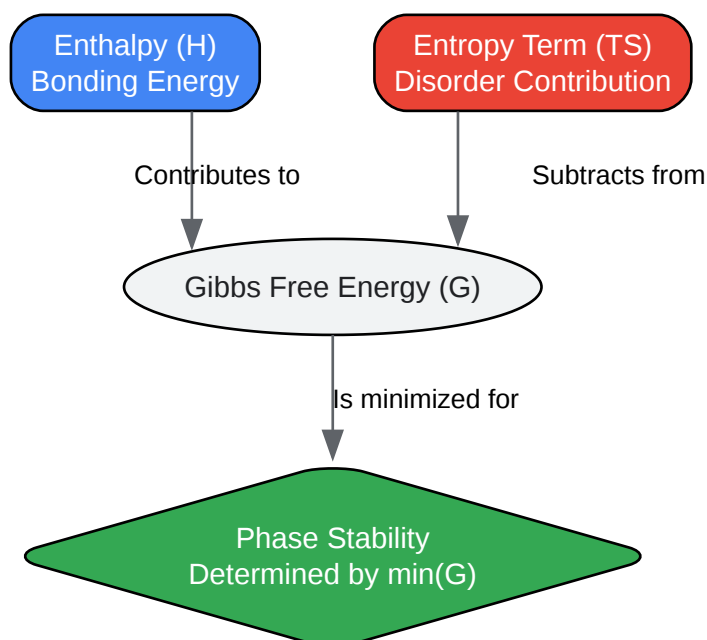
- H is the enthalpy, representing the total heat content of the system.
- S is the entropy, representing the degree of disorder.
- T is the absolute temperature.

For a binary solid solution like V-Ti, the key parameter is the Gibbs free energy of mixing ( $\Delta G_{\text{mix}}$ ), which determines whether a solid solution will form from the pure components. It is expressed as:

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

- Enthalpy of Mixing ( $\Delta H_{\text{mix}}$ ): This term reflects the change in bond energies when two elements are mixed.[6] A negative  $\Delta H_{\text{mix}}$  (exothermic) indicates that the bonds between unlike atoms (V-Ti) are stronger than the average of like-atom bonds (V-V and Ti-Ti), favoring solution formation. A positive  $\Delta H_{\text{mix}}$  (endothermic) indicates the opposite.[6]
- Entropy of Mixing ( $\Delta S_{\text{mix}}$ ): This term is primarily configurational and reflects the increase in randomness when two elements are mixed. It always favors the formation of a solution.

The interplay between these enthalpic and entropic contributions, as illustrated in the diagram below, dictates phase stability at different temperatures and compositions.



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**Caption:** Fundamental components of Gibbs free energy. (Within 100 characters)

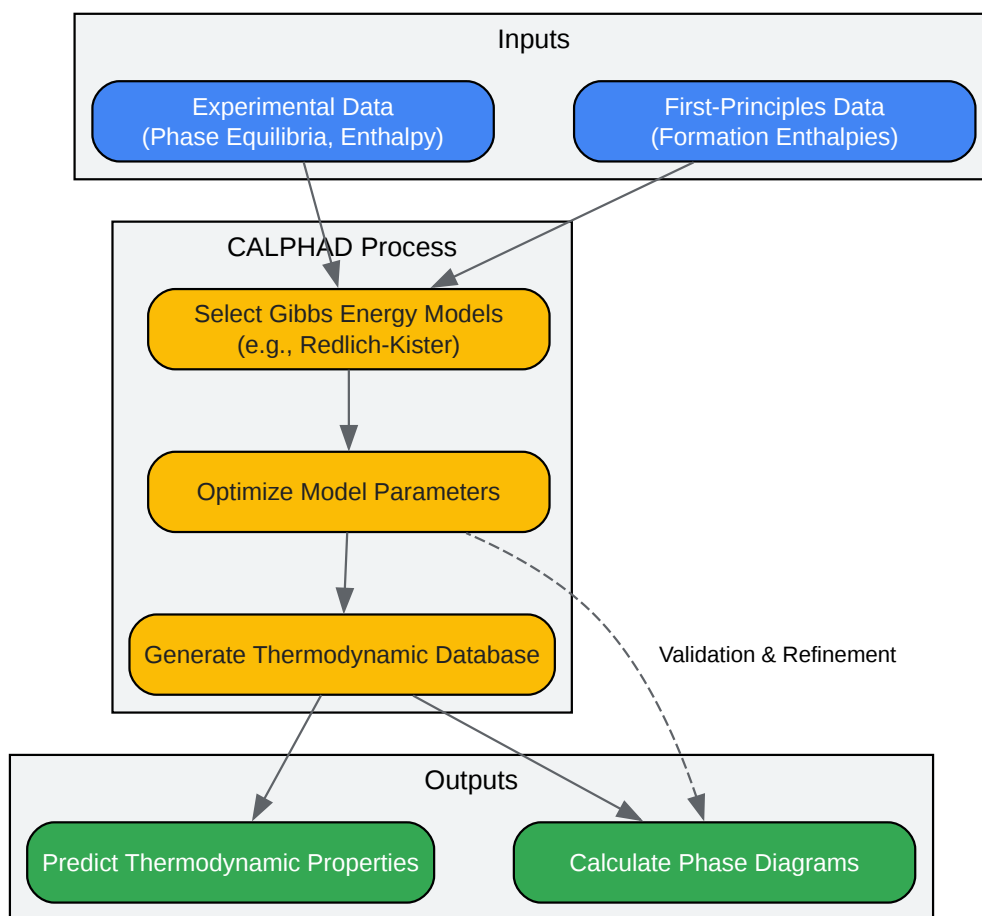
## Methodologies for Thermodynamic Modeling

Two primary computational approaches are employed for the thermodynamic modeling of V-Ti and other alloy systems: the CALPHAD method and first-principles calculations. These methods are often used synergistically to develop robust thermodynamic databases.

### The CALPHAD (CALculation of PHase Diagram) Method

The CALPHAD approach is a semi-empirical technique that combines experimental data with thermodynamic models to calculate phase diagrams and properties of multicomponent systems.<sup>[5][7]</sup> It relies on mathematical models to describe the Gibbs free energy of each phase as a function of composition, temperature, and pressure.<sup>[5]</sup> The parameters within these models are optimized to fit available experimental data, such as phase boundary information and calorimetric measurements.<sup>[5]</sup>

The general workflow for a CALPHAD assessment is depicted below.



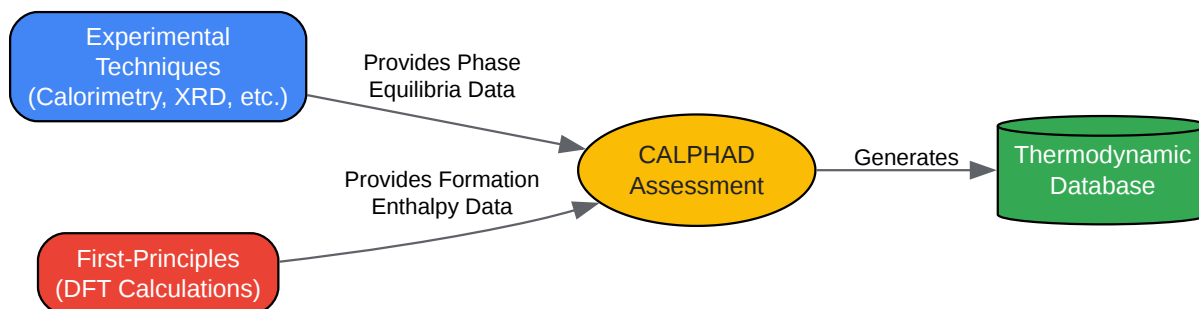
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**Caption:** Generalized workflow for the CALPHAD method. (Within 100 characters)

## First-Principles (Ab Initio) Calculations

First-principles calculations, primarily based on Density Functional Theory (DFT), compute the thermodynamic properties of materials from fundamental quantum mechanical principles without empirical input.[1] For V-Ti solid solutions, DFT can be used to calculate the enthalpy of mixing ( $\Delta H_{\text{mix}}$ ) for various compositions and crystal structures (e.g., bcc and hcp).[8][9] These calculated values are particularly valuable for systems with scarce experimental data and can serve as a crucial input for CALPHAD assessments.[1]

The diagram below illustrates the integrated approach, where first-principles and experimental data inform the development of a CALPHAD database.



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**Caption:** Integrated workflow combining experiment, DFT, and CALPHAD. (Within 100 characters)

## Quantitative Thermodynamic Data for V-Ti Solid Solutions

The following tables summarize key quantitative data for the bcc V-Ti solid solution, compiled from experimental measurements and computational studies.

### Table 1: Enthalpy of Mixing ( $\Delta H_{\text{mix}}$ )

The enthalpy of mixing for the V-Ti system has been a subject of study, with both experimental and computational results indicating its behavior. Notably, experimental measurements at 1073 K show positive (endothermic) enthalpy values, a finding supported by finite-temperature Ab Initio Molecular Dynamics (AIMD) calculations.<sup>[1]</sup> This contrasts with static 0 K calculations, which may predict negative values for Ti-rich alloys.<sup>[1]</sup>

Atomic Fraction V ( $x_v$ )	$\Delta H_{\text{mix}}$ (kJ/mol) at 1073 K (Experimental)	$\Delta H_{\text{mix}}$ (kJ/mol) (AIMD Calculation)
0.2	~2.5	~2.0
0.4	~4.0	~3.5
0.5	~4.2	~4.0
0.6	~4.0	~3.8
0.8	~2.8	~2.5

Data sourced and adapted from Skripnyak et al.[\[1\]](#)

## Table 2: Gibbs Free Energy of Mixing ( $\Delta G_{\text{mix}}$ ) and Activities

Thermodynamic analysis of the Ti-V system has been performed at high temperatures to determine activities and Gibbs energies.[\[7\]](#) The negative values for  $\Delta G_{\text{mix}}$  across the composition range indicate that the solid solution is stable at these temperatures.

Atomic Fraction V ( $x_v$ )	Activity of V ( $a_v$ ) at 2073 K	Activity of Ti ( $a_{\text{Ti}}$ ) at 2073 K	Integral $\Delta G_{\text{mix}}$ (kJ/mol) at 2073 K
0.1	0.126	0.887	-6.28
0.3	0.347	0.672	-11.89
0.5	0.548	0.472	-13.68
0.7	0.738	0.283	-12.44
0.9	0.912	0.098	-6.87

Data calculated based on thermodynamic assessments presented by Paskar et al.[\[7\]](#)

## Experimental Protocols for Data Acquisition

The accuracy of any thermodynamic model is contingent on the quality of the experimental data used for its parameterization.

### Measurement of Enthalpy of Mixing via High-Temperature Calorimetry

This protocol describes the measurement of mixing enthalpies using an isoperibol high-temperature Tian-Calvet calorimeter, a method used to obtain experimental data for the V-Ti system.<sup>[1]</sup>

**Objective:** To directly measure the heat absorbed or released upon the formation of a V-Ti solid solution from pure components at a high temperature.

**Methodology:**

- **Sample Preparation:** Prepare high-purity samples of Vanadium (>99.9%) and Titanium (>99.9%). The samples are typically in the form of fine powders or small pieces.
- **Calorimeter Setup:**
  - Place a crucible containing the pure Ti sample inside the Tian-Calvet calorimeter measurement cell.
  - Place the pure V sample in a separate container suspended above the crucible.
  - Heat the calorimeter to the desired experimental temperature (e.g., 1073 K) and allow the system to reach thermal equilibrium. The isoperibol setup maintains the surroundings at a constant temperature.
- **Initiation of Mixing:** Trigger the release of the V sample, allowing it to drop into the crucible containing the molten or solid Ti.
- **Data Acquisition:**
  - The formation of the solid solution will cause a thermal effect (heat absorption for endothermic mixing, release for exothermic).

- The heat flux sensors of the calorimeter detect the temperature difference between the measurement cell and a reference cell. This generates a thermogram (heat flow vs. time).
- Calculation: Integrate the area under the thermogram peak to determine the total heat of mixing ( $Q$ ). The molar enthalpy of mixing ( $\Delta H_{\text{mix}}$ ) is then calculated by dividing  $Q$  by the number of moles of the alloy formed.
- Repeatability: Repeat the experiment for various V:Ti compositions to map the enthalpy of mixing across the entire composition range.

## Determination of Phase Equilibria via Equilibration and Quenching

This protocol outlines the method used to determine the composition of coexisting phases at a specific temperature, which is essential for establishing phase diagram boundaries.<sup>[10][11]</sup>

Objective: To identify the composition and structure of phases present in V-Ti alloys at thermodynamic equilibrium at a given high temperature.

Methodology:

- Alloy Synthesis: Prepare a series of V-Ti alloys with different compositions by methods such as arc melting in an inert atmosphere to ensure homogeneity.
- Equilibration:
  - Seal the alloy samples in inert quartz or ceramic tubes under vacuum or an inert gas backfill.
  - Place the sealed samples in a high-temperature furnace and hold them at the target temperature (e.g., 1000 °C, 1100 °C, 1200 °C) for a prolonged period (from hours to weeks) to allow the microstructure to reach thermodynamic equilibrium.<sup>[11]</sup>
- Quenching: Rapidly cool the samples by immersing them in a quenching medium (e.g., ice water or liquid nitrogen). The rapid cooling "freezes" the high-temperature phase structure for room-temperature analysis.



- Microstructural and Phase Analysis:
  - Sample Preparation: Mount, grind, and polish the quenched samples to create a smooth surface for analysis.
  - Scanning Electron Microscopy (SEM): Use SEM to visualize the microstructure. Different phases will often have distinct contrasts in backscattered electron (BSE) images.
  - Energy-Dispersive X-ray Spectroscopy (EDS): Use EDS (coupled with SEM) to perform quantitative chemical analysis of the individual phases identified, determining their precise compositions.
  - X-ray Diffraction (XRD): Perform XRD analysis on the samples to identify the crystal structure of the phases present (e.g., bcc, hcp).
- Data Compilation: Combine the composition data from EDS and phase identification from XRD to plot a point on the isothermal section of the phase diagram. Repeat for all alloy compositions to delineate the phase boundaries.

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